

Application Notes and Protocols: Solid-Phase Synthesis of Pro-Leu Dipeptide

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Compound of Interest

Compound Name: *Pro-leu*

Cat. No.: *B1587098*

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This document provides a detailed protocol for the solid-phase synthesis of the dipeptide **Pro-Leu** (Proline-Leucine) utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and high-purity production of peptides for research and pharmaceutical applications.^{[1][2][3]}

The Fmoc/tBu approach is favored for its milder reaction conditions compared to the traditional Boc/Bzl strategy.^[3] It employs the base-labile Fmoc group for N α -amino protection and acid-labile tert-butyl-based groups for side-chain protection, allowing for orthogonal deprotection steps throughout the synthesis.^{[4][5]}

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of **Pro-Leu** on a representative 0.1 mmol scale.

Table 1: Reagents and Materials

Reagent/Material	Specification	Purpose
Resin	2-Chlorotrityl chloride resin	Solid support for peptide assembly, allows for cleavage to a C-terminal carboxylic acid. [6]
(100-200 mesh, ~1.5 mmol/g loading)		
Amino Acids	Fmoc-Leu-OH	First amino acid to be loaded onto the resin.
Fmoc-Pro-OH	Second amino acid to be coupled to the resin-bound Leucine.	
Solvents	Dichloromethane (DCM), Anhydrous	Resin swelling, washing, and coupling reactions. [4] [6]
N,N-Dimethylformamide (DMF)	Resin swelling, washing, deprotection, and coupling reactions. [4] [6]	
N,N-Diisopropylethylamine (DIPEA)	Base for neutralization and coupling reactions. [4] [7]	
Piperidine	Reagent for Fmoc-deprotection. [3] [6]	
Methanol (MeOH)	Capping of unreacted sites on the resin. [6]	
Trifluoroacetic acid (TFA)	Cleavage of the peptide from the resin and removal of side-chain protecting groups. [2] [4]	
Triisopropylsilane (TIS)	Scavenger during cleavage to prevent side reactions. [4]	
Diethyl ether or MTBE, cold	Precipitation of the cleaved peptide. [4] [7]	

Coupling Reagents	HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Activating agent for the carboxylic acid of the incoming amino acid. [7]
HOBt (Hydroxybenzotriazole)	Additive to suppress racemization and improve coupling efficiency.	

Table 2: Key Experimental Parameters (0.1 mmol scale)

Step	Parameter	Value/Description
Resin Swelling	Solvent	DCM or DMF
Duration	30 - 60 minutes	
1. Loading of First Amino Acid (Fmoc-Leu-OH)	Fmoc-Leu-OH	3 equivalents (0.3 mmol)
DIPEA	7.5 equivalents (0.75 mmol)	
Solvent	Anhydrous DCM (10 mL/g resin)	
Reaction Time	30 - 60 minutes	
2. Capping	Capping Solution	DCM:MeOH:DIPEA (17:2:1 v/v/v)
Reaction Time	45 - 60 minutes	
3. Fmoc-Deprotection	Deprotection Solution	20% Piperidine in DMF (v/v)
Reaction Time	1 x 3 min, then 1 x 12 min	
4. Coupling of Second Amino Acid (Fmoc-Pro-OH)	Fmoc-Pro-OH	5 equivalents (0.5 mmol)
HBTU	5 equivalents (0.5 mmol)	
DIPEA	10 equivalents (1.0 mmol)	
Solvent	DMF	
Reaction Time	40 - 60 minutes	
5. Final Fmoc-Deprotection	Deprotection Solution	20% Piperidine in DMF (v/v)
Reaction Time	1 x 3 min, then 1 x 12 min	
6. Cleavage and Deprotection	Cleavage Cocktail	TFA:TIS:H ₂ O (95:2.5:2.5 v/v/v)
Reaction Time	2 - 3 hours	

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of **Pro-Leu**.

1. Resin Preparation and Swelling

- Weigh approximately 67 mg of 2-chlorotrityl chloride resin (~1.5 mmol/g loading) for a 0.1 mmol scale synthesis and place it into a suitable reaction vessel (e.g., a fritted glass peptide synthesis vessel).
- Add 5-10 mL of DCM to the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[\[6\]](#)
- Drain the solvent.

2. Loading of the First Amino Acid (Fmoc-Leu-OH)

- Dissolve 3 equivalents of Fmoc-Leu-OH and 7.5 equivalents of DIPEA in anhydrous DCM (approximately 10 mL per gram of resin).[\[4\]](#)
- Add the amino acid solution to the swollen resin.
- Agitate the mixture for 30-60 minutes at room temperature.[\[4\]](#)
- Drain the reaction solution.
- Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents.[\[4\]](#)

3. Capping of Unreacted Sites

- Prepare a fresh capping solution of DCM:MeOH:DIPEA in a 17:2:1 ratio.[\[6\]](#)
- Add the capping solution to the resin and agitate for 45-60 minutes. This step ensures that any unreacted chloride groups on the resin are blocked.[\[6\]](#)
- Drain the capping solution and wash the resin thoroughly with DCM (4 times) and then DMF (4 times).[\[6\]](#)

4. Fmoc-Deprotection of Leucine

- Add a solution of 20% piperidine in DMF to the resin.[\[6\]](#)
- Agitate for 3 minutes, then drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 12 minutes to ensure complete removal of the Fmoc group.[\[7\]](#)
- Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.[\[7\]](#)

5. Coupling of the Second Amino Acid (Fmoc-Pro-OH)

- In a separate vial, pre-activate the Fmoc-Pro-OH by dissolving 5 equivalents of Fmoc-Pro-OH and 5 equivalents of HBTU in DMF. Add 10 equivalents of DIPEA and allow the mixture to react for a few minutes.[\[7\]](#)
- Add the activated Fmoc-Pro-OH solution to the deprotected Leu-resin.
- Agitate the mixture for 40-60 minutes at room temperature.[\[7\]](#)
- Drain the coupling solution and wash the resin with DMF (4 times).

6. Final Fmoc-Deprotection

- To obtain the final **Pro-Leu** dipeptide, the N-terminal Fmoc group on Proline must be removed.
- Repeat the Fmoc-deprotection procedure as described in step 4.
- After the final deprotection, wash the resin with DMF (6 times) followed by DCM (3 times) and dry the resin under vacuum.

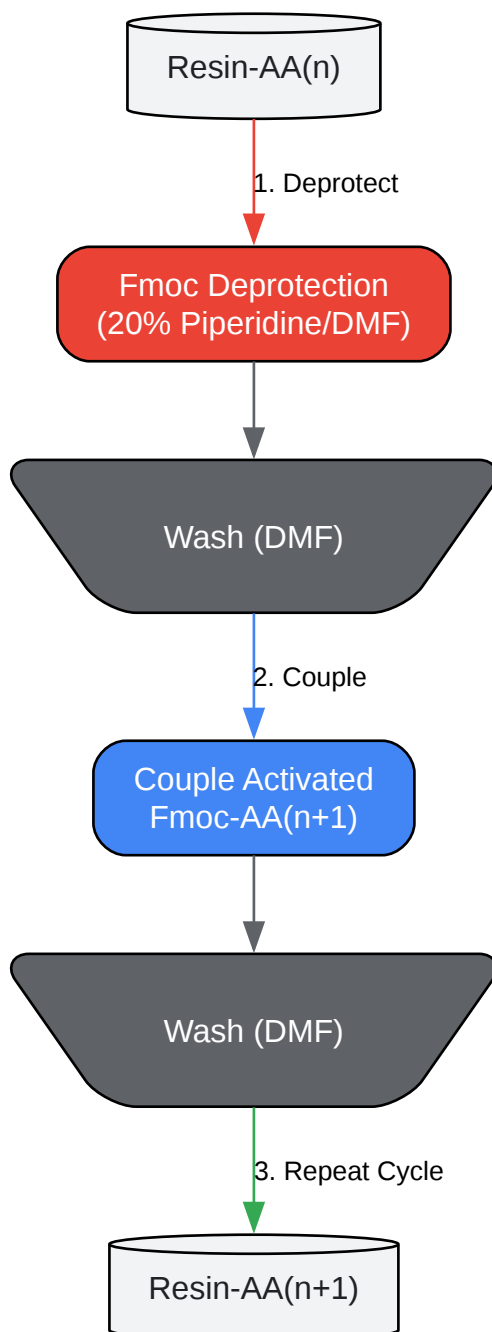
7. Cleavage of the Peptide from the Resin

- Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5). Handle TFA in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
- Concentrate the combined filtrate under a stream of nitrogen.
- Precipitate the crude peptide by adding a 10-20 fold excess of cold diethyl ether or MTBE.^[7]
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
- Dry the resulting white precipitate under vacuum. The crude peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the workflow of the **Pro-Leu** solid-phase synthesis.



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